Tert-butyl N-(2-oxazol-4-ylethyl)carbamate
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Overview
Description
Tert-butyl N-(2-oxazol-4-ylethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes an oxazole ring, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-oxazol-4-ylethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method is the reaction of tert-butyl carbamate with 2-bromoethyl oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-oxazol-4-ylethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The oxazole ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Deprotection: Strong acids like TFA or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile can yield substituted amines.
Deprotection Reactions: Removal of the tert-butyl group yields the free amine.
Scientific Research Applications
Tert-butyl N-(2-oxazol-4-ylethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(2-oxazol-4-ylethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions and can be selectively removed under acidic conditions. The oxazole ring can participate in various chemical transformations, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by base.
Uniqueness
Tert-butyl N-(2-oxazol-4-ylethyl)carbamate is unique due to the presence of the oxazole ring, which provides additional reactivity and versatility in chemical synthesis. This makes it more suitable for complex synthetic routes compared to simpler carbamates .
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-oxazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)11-5-4-8-6-14-7-12-8/h6-7H,4-5H2,1-3H3,(H,11,13) |
InChI Key |
KTMHTBITFKOLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=COC=N1 |
Origin of Product |
United States |
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